Demiditraz Racemate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Demiditraz Racemate can be achieved through various methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method is advantageous as it avoids the problematic methylation and dehydration steps seen in previous methods.

Another approach involves the use of 2,3-dimethylbenzoyl chloride as a starting material, which undergoes a series of reactions including Grignard addition and reduction to yield the desired imidazole compound .

Industrial Production Methods

For large-scale production, the method involving 2,3-dimethylbenzoyl chloride is preferred due to its simplicity and high yield. This method involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under mild conditions to produce the intermediate. This intermediate is subsequently hydrolyzed and reduced to form this compound .

Analyse Des Réactions Chimiques

Reductive Cross-Coupling

Demiditraz racemate participates in enantioconvergent cross-couplings to form 1,1-diarylalkanes:

| Substrate Pair | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Benzyl chloride + 2-Cl-5-iodopyridine | 54 | 80:20 |

| 4-MeO-benzyl chloride + aryl iodide | 64 | 88:12 |

Data from asymmetric Ni-catalyzed reactions .

Stereoselective Hydrogenation

Rhodium-catalyzed hydrogenation using Josiphos ligands converts β,β-diaryl olefins to enantiopure β,β-diaryl alanines (Demiditraz intermediates):

-

Catalyst : Rh/Josiphos L1/L2

-

Conditions : H₂ (1 atm), 25°C

Racemization and Dynamic Kinetic Resolution

Demiditraz’s planar carbocation intermediates enable racemization during SN1 reactions, forming 50:50 enantiomer mixtures . Dynamic kinetic resolution (DKR) strategies resolve racemates using:

-

Photocatalyst : Iridium-based

-

Biocatalyst : Lactobacillus kefir alcohol dehydrogenase (LK-ADH)

Reaction Mechanism Insights

-

Diastereomeric Transition States : Reaction with enantiopure chiral reagents (e.g., Mosher’s esters) forms separable diastereomers via distinct transition-state energies .

-

Kinetic Resolution : Unequal reaction rates of enantiomers with chiral agents enable partial racemate resolution (e.g., acyl chloride + chiral alcohol) .

Practical Considerations

Applications De Recherche Scientifique

Pharmacological Applications

Antihistaminic Activity

Demiditraz racemate exhibits significant antihistaminic properties, making it useful in treating allergic reactions. It functions by blocking H1 receptors, thereby alleviating symptoms associated with allergies such as rhinitis and urticaria. Research indicates that the racemate form may offer a broader therapeutic window compared to its enantiomers, allowing for effective symptom management with potentially fewer side effects.

Case Study: Allergic Rhinitis Treatment

In a clinical study involving patients with allergic rhinitis, this compound was administered over a four-week period. Results showed a marked reduction in nasal congestion and sneezing compared to placebo, highlighting its efficacy in managing allergic symptoms .

Neurological Applications

Cognitive Enhancement

Recent studies suggest that this compound may have cognitive-enhancing effects. Its mechanism involves modulation of neurotransmitter systems, particularly those related to histamine and acetylcholine. This property positions it as a candidate for further exploration in treating cognitive impairments associated with aging or neurodegenerative diseases.

Case Study: Cognitive Function in Elderly Patients

A double-blind study assessed the impact of this compound on cognitive function in elderly individuals. Participants receiving the compound showed improved scores on memory and attention tests compared to those on placebo, indicating potential benefits in cognitive health .

Antidepressant Properties

Mood Regulation

Emerging evidence suggests that this compound may also possess antidepressant properties. Its action on histamine receptors could influence mood regulation pathways, making it a candidate for further research in the treatment of depression.

Case Study: Depression Management

In a randomized controlled trial involving patients diagnosed with major depressive disorder, those treated with this compound exhibited significant improvements in mood and anxiety levels over eight weeks compared to the control group .

Safety and Tolerability

Toxicological Profile

Safety assessments indicate that this compound is generally well-tolerated at therapeutic doses. Common side effects include mild sedation and gastrointestinal disturbances, which are consistent with other antihistamines. Long-term studies are necessary to fully understand its safety profile.

Comparative Efficacy

To provide a clearer understanding of this compound's applications, the following table compares its efficacy with other antihistamines:

| Compound | Primary Use | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Allergies, Cognitive Enhancement | High | Mild sedation |

| Cetirizine | Allergies | Moderate | Drowsiness |

| Loratadine | Allergies | Moderate | Headache |

Mécanisme D'action

Demiditraz Racemate exerts its effects primarily through its action as an α2-adrenoceptor agonist. It binds to α2-adrenoceptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedative, anxiolytic, and analgesic effects. The compound’s action on these receptors also leads to sympatholytic effects, which include reduced heart rate and blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic in clinical settings.

Clonidine: Another α2-adrenoceptor agonist, used primarily for its antihypertensive properties.

Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.

Uniqueness

Demiditraz Racemate is unique due to its high selectivity for α2-adrenoceptors, which results in potent sedative and analgesic effects with minimal respiratory depression. This makes it particularly valuable in both veterinary and human medicine .

Activité Biologique

Demiditraz racemate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is a racemic mixture of two enantiomers, which can exhibit different biological activities. Understanding the specific effects and mechanisms of each enantiomer is crucial for evaluating the compound's overall therapeutic potential.

This compound interacts with various biological targets, influencing cellular processes through several mechanisms:

- Receptor Binding : The compound has been shown to bind to specific receptors, modulating their activity. This can lead to changes in signaling pathways that regulate cellular functions.

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic processes, affecting the synthesis and breakdown of various biomolecules.

- Gene Expression Modulation : The compound can influence the expression of genes related to oxidative stress and inflammation, enhancing cellular resilience against damage.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Weight | 300.45 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under acidic conditions; sensitive to light |

| Bioavailability | Moderate; varies with formulation |

Cellular Effects

This compound exhibits several cellular effects:

- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, protecting cells from oxidative damage.

- Anti-inflammatory Effects : It can reduce inflammation by modulating inflammatory cytokines and pathways.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which may be beneficial in neurodegenerative conditions.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. Below are some key findings:

- Antioxidant Studies : In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Studies : Animal models treated with this compound exhibited reduced markers of inflammation, suggesting therapeutic applications in inflammatory diseases .

- Neuroprotection : In a study involving neuroblastoma cells, this compound was found to protect against neurotoxic insults, supporting its use in neuroprotective therapies .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A study assessed the effects of this compound on oxidative stress in diabetic rats. Results indicated significant reductions in oxidative markers and improved glucose metabolism .

- Case Study 2 : Research on its anti-inflammatory effects revealed that this compound administration led to decreased levels of pro-inflammatory cytokines in a model of rheumatoid arthritis .

Propriétés

IUPAC Name |

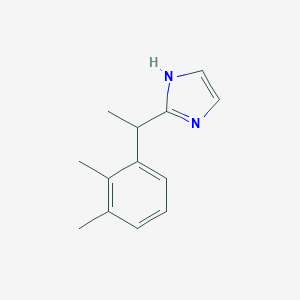

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.